molecular formula C6H3NO2S B1370471 4-Cyanothiophene-2-carboxylic acid CAS No. 406719-77-5

4-Cyanothiophene-2-carboxylic acid

Cat. No. B1370471
M. Wt: 153.16 g/mol
InChI Key: ISGHIGMGRPSNGM-UHFFFAOYSA-N
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Description

4-Cyanothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 406719-77-5 . It has a linear formula of C6H3NO2S and a molecular weight of 153.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for 4-Cyanothiophene-2-carboxylic acid is 4-cyano-2-thiophenecarboxylic acid . The InChI code is 1S/C6H3NO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9) .


Physical And Chemical Properties Analysis

4-Cyanothiophene-2-carboxylic acid is a solid . It has a molecular weight of 153.16 and a density of 1.517g/cm3 . The boiling point is 348.081ºC at 760 mmHg .

Scientific Research Applications

Chemical Reactions and Derivatives

4-Cyanothiophene-2-carboxylic acid and related compounds have been studied for various chemical reactions and the formation of derivatives. For instance, bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, and its nitration in H2SO4 converts the nitrile group to the carboxyl group, yielding nitro derivatives of thiophenecarboxylic acid (Gol'dfarb et al., 1974). Additionally, 2-amino-3-cyanothiophenes react with ethyl aminocrotonate to eventually form 4-aminothieno[2,3-b]pyridine-5-carboxylic acid, showcasing the potential for creating diverse chemical structures (Lalezari, 1979).

Photovoltaic Applications

In the realm of photovoltaic cells, studies have shown the use of cyanothiophene derivatives in solar cell performance. Conductive polymer precursors, including cyanothiophene compounds, were examined as photosensitizers. Their charge-transfer processes and efficiencies in photovoltaic cells were explored, contributing to the understanding of solar cell technology (Yoon et al., 2011).

Synthesis Techniques

Synthetic techniques involving 4-cyanothiophene-2-carboxylic acid have been developed to yield various compounds. One-pot Gewald synthesis allows for the creation of 2-aminothiophene-3-carboxylates with aryl groups at the 4-position, demonstrating the flexibility of this compound in chemical synthesis (Tormyshev et al., 2006). Microwave-assisted synthesis is another approach, efficiently transforming 2-aminothiophene-3-carboxylic acid derivatives into other useful compounds (Hesse et al., 2007).

Biomedical Applications

In biomedical research, thiophenecarboxamides and related compounds synthesized from cyanothiophenes have been evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), which are significant in cancer treatment. This demonstrates the potential medicinal applications of cyanothiophene derivatives (Shinkwin et al., 1999).

Material Science

In material science, studies have explored the organization of carboxylic acid derivatized colloidal silver particles on amine-terminated self-assembled monolayers, indicating the utility of cyanothiophene derivatives in nanotechnology and surface chemistry (Gole et al., 2000).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 4-Cyanothiophene-2-carboxylic acid could be in the field of medicinal chemistry.

properties

IUPAC Name

4-cyanothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGHIGMGRPSNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620510
Record name 4-Cyanothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanothiophene-2-carboxylic acid

CAS RN

406719-77-5
Record name 4-Cyano-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406719-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanothiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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